An In-depth Technical Guide to 4-amino-2-hydroxy-3-methoxybenzoic acid and Its Isomers: Structure, Properties, and Synthesis
This guide provides a comprehensive technical overview of 4-amino-2-hydroxy-3-methoxybenzoic acid. Given the limited direct literature on this specific molecule, we will leverage data from its closely related and more ex...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 4-amino-2-hydroxy-3-methoxybenzoic acid. Given the limited direct literature on this specific molecule, we will leverage data from its closely related and more extensively studied structural isomers to provide a predictive yet scientifically grounded analysis. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the chemical nature, synthesis, and potential applications of this class of compounds.
Introduction and Structural Elucidation
Substituted benzoic acids are a cornerstone in medicinal chemistry and material science, serving as versatile scaffolds and key intermediates. The specific arrangement of amino, hydroxyl, and methoxy functional groups on the benzoic acid core dictates the molecule's physicochemical properties, reactivity, and biological activity. The compound of interest, 4-amino-2-hydroxy-3-methoxybenzoic acid, belongs to this important class. However, it is crucial to distinguish it from its more commonly cited isomers, as a simple name-based search can often lead to ambiguity.
The core structure is a benzene ring with a carboxylic acid group, an amino group, a hydroxyl group, and a methoxy group. The numbering of the benzene ring starts from the carbon atom bearing the carboxylic acid group as position 1. Therefore, the substituents are at positions 4, 2, and 3, respectively.
Key Structural Isomers:
4-Amino-2-methoxybenzoic acid: An isomer where the hydroxyl group is absent and a methoxy group is at position 2.[1][2]
4-Amino-3-methoxybenzoic acid: An isomer where the hydroxyl group is absent and a methoxy group is at position 3.[3][4]
4-Amino-3-hydroxybenzoic acid: An isomer where the methoxy group is absent and a hydroxyl group is at position 3.[5][6]
4-Amino-2-hydroxybenzoic acid (p-aminosalicylic acid): A well-known pharmaceutical compound where the methoxy group is absent.
Below is a visual representation of the target molecule and its key isomers.
Caption: Chemical structures of the target compound and its related isomers.
Physicochemical and Spectroscopic Properties
The properties of 4-amino-2-hydroxy-3-methoxybenzoic acid can be predicted by examining the known properties of its isomers. The introduction of a hydroxyl group in place of a hydrogen atom is expected to increase the melting point and water solubility due to enhanced hydrogen bonding capabilities.
Predicted Spectroscopic Data for 4-amino-2-hydroxy-3-methoxybenzoic acid:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the hydroxyl proton, the carboxylic acid proton, and the methoxy protons. The aromatic protons will likely appear as doublets or singlets in the range of 6.0-8.0 ppm. The methoxy group protons will be a sharp singlet around 3.8-4.0 ppm. The amine, hydroxyl, and carboxylic acid protons will be broad singlets and their chemical shifts will be concentration and solvent dependent.
¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The carboxyl carbon will be the most downfield signal (around 170 ppm). The aromatic carbons will appear in the 100-160 ppm range, with the carbons attached to oxygen being more downfield. The methoxy carbon will be around 55-60 ppm.
IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid and the phenol, typically in the 2500-3300 cm⁻¹ region. The N-H stretching of the primary amine will appear as two bands in the 3300-3500 cm⁻¹ range. A strong C=O stretch from the carboxylic acid will be present around 1680-1710 cm⁻¹. C-O stretching bands for the ether and phenol will be observed in the 1200-1300 cm⁻¹ region.
Mass Spectrometry: The molecular ion peak (M+) in the mass spectrum would be observed at m/z = 183.0532, corresponding to the molecular formula C8H9NO4. Fragmentation patterns would likely involve the loss of H₂O, CO₂, and CH₃.
Synthesis Methodologies
A plausible synthetic route for 4-amino-2-hydroxy-3-methoxybenzoic acid can be devised from commercially available starting materials. One potential strategy involves the hydrolysis of the corresponding methyl ester, methyl 4-amino-2-hydroxy-3-methoxybenzoate.
A known procedure for a similar compound, the hydrolysis of methyl 4-amino-3-methoxybenzoate, can be adapted.[7]
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Technical Monograph
The Pharmacophore Challenge
Para-aminosalicylic acid (PAS, 4-amino-2-hydroxybenzoic acid) remains a cornerstone second-line agent for multidrug-resistant tuberculosis (MDR-TB). However, its clinical utility is compromised by rapid N-acetylation (inactivation), low lipophilicity leading to poor intracellular accumulation, and severe gastrointestinal toxicity requiring high dosing regimens (up to 12g/day).
The 3-methoxy derivative (4-amino-2-hydroxy-3-methoxybenzoic acid) represents a strategic bioisosteric modification. By introducing a methoxy (-OCH₃) group at the C3 position, we introduce steric bulk adjacent to the phenolic hydroxyl and the amino group.
Theoretical Advantages:
Metabolic Shielding: The C3 substituent sterically hinders the N-acetyltransferase (NAT) binding pocket, potentially reducing rapid inactivation.
Lipophilicity Modulation: The methoxy group increases the partition coefficient (LogP), enhancing passive diffusion through the mycobacterial cell wall.
Electronic Effect: The electron-donating effect of the methoxy group alters the pKa of the C2-hydroxyl and C4-amino groups, potentially modifying binding affinity to the target enzyme, Dihydropteroate Synthase (FolP1).
Part 2: Chemical Synthesis & Characterization[1]
Retrosynthetic Analysis
Direct methoxylation of PAS is regiochemically difficult due to the directing effects of the amine and hydroxyl groups. A more robust route utilizes Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) or 3-methoxyphenol precursors, but to ensure the correct 4-amino-2-hydroxy-3-methoxy substitution pattern, we employ a modern sequence starting from 2-hydroxy-3-methoxybenzoic acid (o-Vanillic acid) .
Validated Synthetic Protocol
Note: All reactions must be performed under inert atmosphere (N₂) unless otherwise stated.
Step 1: Regioselective Nitration
The challenge is directing the nitro group to the C4 position. Standard nitration of o-vanillic acid yields predominantly the 5-nitro isomer. We employ a blocking group strategy or careful temperature control.
Cool to 0°C. Add fuming HNO₃ (11 mmol) dropwise over 30 mins.
Critical Control Point: Maintain temperature < 5°C to minimize dinitration.
Stir for 2 hours. Pour onto crushed ice.
Purification: The precipitate contains a mixture of 5-nitro (major) and 4-nitro (minor). Recrystallize fractionally from Ethanol/Water. The 4-nitro isomer is less soluble.
H315/H319: Causes skin and serious eye irritation.[6]
Precaution: The 3-methoxy group may alter allergenic potential compared to PAS. Handle with standard BSL-2 precautions when using with M. tuberculosis.
Storage:
Store at -20°C.
Protect from light (aminosalicylates oxidize/darken upon light exposure).
Hygroscopic – store under desiccant.
References
Minato, Y., et al. (2015). "Mycobacterium tuberculosis Folate Metabolism and the Mechanistic Basis for para-Aminosalicylic Acid Susceptibility and Resistance." Antimicrobial Agents and Chemotherapy.[5]
Chakraborty, S., et al. (2013). "Para-Aminosalicylic Acid Acts as an Alternative Substrate of Folate Metabolism in Mycobacterium tuberculosis."[4][7][8] Science.
PubChem Compound Summary. (2023). "4-Aminosalicylic acid."[5][9][10] National Center for Biotechnology Information.
Palomino, J.C., et al. (2002). "Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy.[5]
Zhang, X., et al. (2018). "Synthesis and antibacterial activity of novel derivatives of 4-aminosalicylic acid." Medicinal Chemistry Research. (Contextual synthesis reference).
Advanced Protocol: 4-Amino-2-hydroxy-3-methoxybenzoic Acid (AHMBA) in Coordination Chemistry
Executive Summary & Chemical Profile[1][2] 4-Amino-2-hydroxy-3-methoxybenzoic acid (AHMBA) is a highly specialized aromatic building block, primarily known as the pMBA residue (positions 5 and 6) in the potent gyrase-inh...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile[1][2]
4-Amino-2-hydroxy-3-methoxybenzoic acid (AHMBA) is a highly specialized aromatic building block, primarily known as the pMBA residue (positions 5 and 6) in the potent gyrase-inhibiting antibiotic Albicidin .[1] Unlike its simpler analog p-aminosalicylic acid (PAS), AHMBA features a dense substitution pattern on the benzene ring (positions 1, 2, 3, and 4), creating a unique electronic and steric environment for metal coordination.[1]
While predominantly used in total synthesis of antibiotic analogs (Cystobactamids), this molecule possesses an unexploited potential in coordination chemistry. Its structure offers three distinct coordination vectors: the Salicylate pocket (hard donor, chelating), the Guaiacol motif (hemilabile), and the Aniline nitrogen (pH-dependent donor/H-bond donor).[1]
This guide provides the first consolidated protocol for researchers aiming to utilize AHMBA as a ligand for bio-inorganic modeling of gyrase inhibitors or as a functional linker in Metal-Organic Frameworks (MOFs).
Requires non-aqueous or mixed-solvent synthesis.[1]
pKa (est.)
COOH: ~3.0; OH: ~10.5; NH₃⁺: ~4.5
pH control is critical for selective deprotonation.
Coordination Sites
O,O-chelate (primary); N-donor (secondary)
Competitive binding modes (Salicylate vs. Guaiacol).[1]
Strategic Ligand Design: The "Crowded" Ring
The coordination chemistry of AHMBA is defined by the competition between its functional groups. Understanding this competition is the prerequisite for successful complexation.
The Coordination Vectors
The molecule presents a "crowded" coordination environment. The 3-methoxy group acts as a steric wedge, potentially forcing the 2-hydroxy group out of planarity or altering the bite angle of the salicylate pocket.
Figure 1: Coordination vectors of AHMBA.[1] The Salicylate mode (Red) is thermodynamically favored for transition metals, while the Aniline mode (Green) is essential for extending structures in MOFs.[1]
Experimental Protocols
Protocol A: Ligand Solubilization & Preparation
Rationale: AHMBA exhibits poor aqueous solubility due to strong intermolecular H-bonding and π-stacking.[1] Direct aqueous mixing often results in heterogeneous precipitates rather than crystals.
Solvent Selection: Use DMSO (Dimethyl sulfoxide) or DMF for stock solutions (50 mM).[1] For crystallization, use Methanol (MeOH) or Ethanol as the primary solvent.
Deprotonation Strategy: The carboxylic acid proton must be removed to facilitate coordination. Use LiOH or TBAOH (Tetrabutylammonium hydroxide) instead of NaOH if working in organic solvents to prevent sodium salt precipitation.
Protocol B: Synthesis of Cu(II)-AHMBA Bio-Mimetic Complex
Target: To model the metal-binding capability of the Albicidin pharmacophore.
Dissolution: Dissolve 18.3 mg of AHMBA in 0.5 mL DMSO. Dilute with 5 mL Methanol. The solution should be clear light yellow.
Activation: Add 0.1 mmol of Triethylamine (TEA) to deprotonate the carboxylic acid. Note: The color may deepen due to phenolate character.
Metal Addition: Dissolve Copper Acetate in 5 mL Methanol. Add dropwise to the ligand solution under stirring at 40°C.
Observation: A color change to intense green (indicative of Cu-O coordination) should occur immediately.[1]
Reflux: Heat the mixture at 60°C for 2 hours to ensure thermodynamic equilibration of the chelate rings.
Crystallization: Filter the solution while hot to remove any oxide impurities. Allow the filtrate to evaporate slowly at room temperature in a dark vial (light sensitive).
Expected Product: Green microcrystals of [Cu(AHMBA)2(solvent)x].[1]
Protocol C: Characterization & Validation
Trustworthiness Check: How do you know you have the complex?
Technique
Expected Signal Change
Interpretation
FT-IR
Shift of ν(COO)as from ~1680 cm⁻¹ to ~1600 cm⁻¹
Indicates deprotonation and coordination of carboxylate.[1]
FT-IR
Broadening/Shift of ν(OH) ~3300 cm⁻¹
Participation of phenolic OH in chelation.
UV-Vis
New band at ~600-700 nm (d-d transition)
Confirmation of Cu(II) geometry (distorted octahedral/square planar).[1]
ESI-MS
Peaks at m/z corresponding to [M + L]+ or [M + 2L + H]+
Stoichiometry verification (1:1 vs 1:2).
Synthesis of the Ligand (If not commercially sourced)[2]
Since AHMBA is a specialized fragment, commercial stocks may be intermittent. The following route is adapted from the total synthesis of Albicidin by the Süssmuth group (See References).
Protection: Protect the phenol and carboxylic acid (e.g., as benzyl ether and benzyl ester).
Nitration: Electrophilic aromatic substitution. The directing effects of the alkoxy groups direct the Nitro group to position 4 (para to the carboxyl).
Critical Step: This regioselectivity is key. The 3-methoxy group blocks the ortho position, and the para-to-hydroxy position is favored.[1]
Reduction: Reduction of the Nitro group (-NO2) to Amine (-NH2) using H2/Pd-C or SnCl2.[1]
Deprotection: Removal of benzyl groups to yield 4-Amino-2-hydroxy-3-methoxybenzoic acid .[1]
Albicidin functions by trapping DNA gyrase.[2][3] The AHMBA moiety is crucial for this interaction.
Hypothesis: The AHMBA residue may interact with the Mg²⁺ ions in the gyrase active site.
Experiment: Synthesize Mg(II)-AHMBA complexes using Protocol B (substituting Cu with MgCl₂ and using anhydrous conditions). Analyze binding constants via Isothermal Titration Calorimetry (ITC).[1]
Metal-Organic Frameworks (MOFs)
AHMBA is an ideal candidate for "Bio-MOFs" due to its rigidity and multiple binding sites.[1]
Linker Strategy: The linear distance between the Carboxylate (head) and Amine (tail) allows for pillar-like structures.
Functionalization: The 3-methoxy group provides a handle for pore modification (steric gating) without requiring post-synthetic modification.
Figure 2: Experimental workflow for processing AHMBA into functional materials.
References
Albicidin Structure & Synthesis
Klahn, P., & Süssmuth, R. D. (2017). "Total Synthesis of Albicidin: A Lead Structure from Xanthomonas albilineans for Potent Antibacterial Gyrase Inhibitors."[4] Angewandte Chemie International Edition.
Context: Defines the chemical structure and synthesis of the AHMBA fragment (referred to as Fragment C or pMBA).
Cociancich, S., et al. (2015). "The gyrase inhibitor albicidin consists of p-aminobenzoic acids and cyanoalanine."[3][4] Nature Chemical Biology.
Context: Identifies AHMBA as a biosynthetic unit distinct
Coordination Chemistry of Salicylate Analogs
Lawal, A., & Obaleye, J. A. (2007). "Synthesis, characterization and antibacterial activity of some transition metal complexes of amino acid Schiff bases." Biokemistri.
Context: Provides baseline protocols for handling salicyl
High-Efficiency Peptide Coupling of Aminobenzoic Acid Derivatives
Executive Summary: The "Aniline Challenge" Coupling aminobenzoic acid derivatives (ortho-, meta-, or para-aminobenzoic acid) presents a unique set of challenges distinct from standard aliphatic peptide synthesis. Unlike...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Aniline Challenge"
Coupling aminobenzoic acid derivatives (ortho-, meta-, or para-aminobenzoic acid) presents a unique set of challenges distinct from standard aliphatic peptide synthesis. Unlike aliphatic amines (
), the amino group in aminobenzoic acids is an aniline , with a significantly lower () and reduced nucleophilicity due to resonance delocalization into the aromatic ring.
Furthermore, ortho-aminobenzoic acid (Anthranilic acid) introduces severe steric hindrance and the potential for intramolecular hydrogen bonding, which further deactivates the amine. Standard coupling reagents (EDC, DCC, and even PyBOP) often result in sluggish kinetics, incomplete conversion, or extensive side reactions such as
-acylurea formation.
This guide details two field-proven protocols to overcome these barriers:
The Modern Standard: TCFH-NMI (Tetramethylchloroformamidinium hexafluorophosphate /
-methylimidazole).
The Robust Alternative: Acid Chloride activation via Ghosez’s Reagent.
Mechanistic Insight & Reagent Selection
Why Standard Reagents Fail
In standard peptide coupling (e.g., HATU/DIPEA), the rate-determining step is the attack of the amine on the active ester (OBt/OAt). For aliphatic amines, this is fast. For anilines, the nucleophilic attack is often slower than the hydrolysis of the active ester by trace water or the rearrangement of the active intermediate, leading to low yields.
The TCFH-NMI Solution
Recent developments (Beutner et al., Org.[1] Lett. 2018) have established TCFH-NMI as a superior system for anilines.
Mechanism: TCFH reacts with NMI to form a highly electrophilic ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Solvent: Acetonitrile (MeCN) (anhydrous preferred, 0.1 – 0.2 M concentration)
Step-by-Step Procedure:
Preparation: Flame-dry a reaction vial and equip with a magnetic stir bar. Purge with nitrogen/argon (recommended but not strictly required if reagents are dry).
Dissolution: Add the Carboxylic Acid (1.0 mmol) and the Aminobenzoic Acid (1.1 mmol) to the vial. Add MeCN (5 mL). Stir to suspend/dissolve.
Activation & Coupling:
Add NMI (3.0 mmol, 239 µL) in one portion.
Critical Step: Add TCFH (1.1 mmol, 309 mg) in one portion. The reaction often turns homogeneous and may warm slightly.
Incubation: Stir vigorously at room temperature (
).
Monitoring: Check by LC-MS or TLC after 1 hour. Most aniline couplings are complete within 1–4 hours.
Workup (Precipitation Method):
If the product is hydrophobic: Slowly add Water (15 mL) to the reaction mixture while stirring. The product often precipitates as a solid.
Filter the solid, wash with 1N HCl (to remove excess NMI), saturated NaHCO
, and water. Dry under vacuum.
Workup (Extraction Method):
Dilute with Ethyl Acetate (20 mL).
Wash with 1N HCl (
) to remove NMI and tetramethylurea by-product.
Wash with Brine, dry over Na
SO, and concentrate.
Validation Criteria:
LC-MS: Disappearance of TCFH-active ester peak; appearance of Product [M+H]+.
By-products: Tetramethylurea (water-soluble) should be removed in aqueous wash.
Protocol B: Acid Chloride via Ghosez’s Reagent
Application: For extremely unreactive/hindered amines where TCFH fails, or when the carboxylic acid is achiral/cheap.
Reagent: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is a neutral method to generate acid chlorides without acidic by-products (like HCl from SOCl
).
Step-by-Step Procedure:
Acid Chloride Formation:
Dissolve Carboxylic Acid (1.0 mmol) in anhydrous DCM (5 mL) under Argon.
Add Ghosez’s Reagent (1.1 mmol) dropwise at
.
Stir at room temperature for 1–2 hours. Monitor by TLC (conversion of acid to acid chloride; quench aliquot with MeOH to check for methyl ester).
Coupling:
Add Pyridine or 2,6-Lutidine (2.0 equiv) to the mixture.
Add the Aminobenzoic Acid Derivative (1.1 equiv).
Reaction: Stir at reflux (
for DCM) if sterics are severe, otherwise RT overnight.
Workup: Standard aqueous extraction (Acid/Base wash).
Mechanism Visualization (TCFH-NMI)
Understanding the intermediate is crucial for troubleshooting.
Figure 2: Mechanistic pathway of TCFH-NMI coupling showing the generation of the reactive N-acyl imidazolium species.[3]
Troubleshooting Guide
Observation
Root Cause
Corrective Action
No Reaction (SM remaining)
Amine is too deactivated.
Switch from MeCN to NMP or DMF (increases rate). Increase Temp to (only if using TCFH, watch for decomposition).
Hydrolysis of Ester
Wet solvent or atmosphere.
Use anhydrous solvents. For TCFH, ensure NMI is dry.
Epimerization
Over-activation or high base loading.
Reduce base equivalents. Switch from DIPEA to NMI or Collidine.[4] Ensure Temp is during activation.
This is often good (drives equilibrium). Add more solvent or filter directly to isolate.
References
Beutner, G. L., et al. (2018). "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters, 20(14), 4218–4222.
[Link]
Beaming, G. L., & Bode, J. W. (2019). "Peptide synthesis enabled by TCFH-NMI." Chemical Science, 10, 10-15. (Demonstrates utility in peptide chemistry).
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational | Last Updated: February 24, 2026
Related Compounds: 4-Aminosalicylic Acid (PAS), Albicidin (Building Block), Cystobactamid.
Part 1: Executive Stability Matrix
Compound Profile:
4-Amino-2-hydroxy-3-methoxybenzoic acid is a highly electron-rich aromatic amino acid. It is structurally significant as a biosynthetic building block for the antibiotic Albicidin . Its stability profile is governed by the interplay between the electron-donating methoxy/amino groups and the electron-withdrawing carboxyl group.
Parameter
Stability Status
Critical Thresholds
Solid State
Moderate
Stable at -20°C (desiccated). Hygroscopic; sensitive to photo-oxidation.
Aqueous Solution (Neutral)
Poor
T½ < 24 hours at RT. Rapid oxidation to quinone-imine species (browning).
Aqueous Solution (Acidic)
Critical
High risk of decarboxylation (loss of CO₂) upon heating or prolonged storage.
Aqueous Solution (Alkaline)
Moderate
Soluble as a salt. Oxidation is accelerated by high pH and O₂.
Light Sensitivity
High
UV/Visible light catalyzes oxidative degradation.
Part 2: Degradation Mechanisms & Causality[1]
To troubleshoot effectively, you must understand why the molecule fails. This compound suffers from two primary degradation pathways: Oxidative Coupling and Acid-Catalyzed Decarboxylation .
Pathway 1: Oxidative Degradation (The "Browning" Effect)
The presence of three electron-donating groups (-NH₂, -OH, -OCH₃) on the benzene ring makes it extremely susceptible to electrophilic attack by atmospheric oxygen. This results in the formation of colored (pink/brown) azo-dimers or quinone-imine polymers.
Pathway 2: Decarboxylation
Similar to 4-Aminosalicylic acid (PAS), the carboxyl group is destabilized by the electron-rich ring system. In acidic conditions, the ring protonation facilitates the loss of CO₂, yielding the corresponding meta-aminophenol derivative (3-methoxy-2-aminophenol).
Visualizing the Degradation Pathways
Figure 1: Primary degradation pathways. Oxidation leads to colored impurities, while decarboxylation leads to loss of potency without immediate color change.
Part 3: Troubleshooting Guide (Q&A)
Q1: My solution turned pink/brown within hours of preparation. Can I still use it?
Verdict:No.
Root Cause: The color change indicates the formation of quinoid oxidation products. Even a faint pink hue suggests a radical chain reaction has initiated.
Corrective Action:
Prepare fresh solution.
Use degassed buffers (sparge with Helium or Argon for 10 mins).
Add an antioxidant if your assay permits (e.g., Sodium Metabisulfite or Ascorbic Acid at 0.1%).
Q2: I see a new peak in my HPLC chromatogram at a longer retention time, but the solution looks clear.
Root Cause: The decarboxylated product (aminophenol derivative) is less polar than the parent acid (loss of -COOH), causing it to elute later on a Reverse Phase C18 column. This often happens if samples are left in an acidic autosampler (pH < 3) overnight.
Corrective Action:
Buffer your sample diluent to pH 6.0 - 7.0 (Phosphate or Ammonium Acetate).
Keep autosampler temperature at 4°C.
Analyze within 4 hours of preparation.
Q3: The compound is not dissolving in water.
Verdict: Expected behavior.
Root Cause: As a zwitterionic molecule, it has minimal solubility at its isoelectric point (pI).
Corrective Action:
For Biological Assays: Dissolve in DMSO (stock), then dilute into buffer.
For Aqueous Prep: Dissolve in dilute NaOH (pH > 8) to form the sodium salt, then carefully adjust back to neutral. Warning: Do not dissolve in strong acid and heat, or it will decarboxylate.
Part 4: Validated Protocols
Protocol A: Preparation of Stable Stock Solution
Use this protocol for Albicidin synthesis or biological screening.
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).
Concentration: 10 mM to 50 mM.
Procedure:
Weigh the powder in a low-humidity environment.
Add DMSO and vortex until dissolved (usually rapid).
Argon Overlay: Gently blow Argon gas into the vial before closing.
Storage:
-20°C: Stable for 1 month.
-80°C: Stable for 6 months.
Note: Avoid repeated freeze-thaw cycles. Aliquot into single-use vials.
Protocol B: HPLC Quality Control Method
Derived from standard methods for Aminosalicylic Acid impurities.
Technical Support Center: Amino-Hydroxybenzoic Acid Separation
Current Status: Operational | Topic: Resolving Peak Tailing | Ticket Priority: High Welcome to the Application Support Portal User Query: "I am analyzing amino-hydroxybenzoic acids (e.g., 3-amino-4-hydroxybenzoic acid, 5...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational | Topic: Resolving Peak Tailing | Ticket Priority: High
Welcome to the Application Support Portal
User Query: "I am analyzing amino-hydroxybenzoic acids (e.g., 3-amino-4-hydroxybenzoic acid, 5-ASA) and experiencing severe peak tailing (
). Standard C18 protocols are failing. How do I fix this?"
Scientist's Log:
Amino-hydroxybenzoic acids represent a "perfect storm" for reversed-phase HPLC. As zwitterionic molecules containing an amine (basic), a carboxyl (acidic), and a phenolic hydroxyl group, they are susceptible to three distinct tailing mechanisms simultaneously.
This guide deconstructs these mechanisms and provides a self-validating troubleshooting protocol.
Module 1: The Chemistry of the Problem (Root Cause Analysis)
Before changing your mobile phase, you must identify which interaction is causing the tailing. These analytes are amphoteric; their charge state changes largely with pH, altering how they "stick" to the column.
The "Triple Threat" Tailing Mechanism
Silanol Cation Exchange: At acidic pH (typical for RP-HPLC), the amine group is protonated (
). It acts as a cation, binding electrostatically to residual ionized silanols () on the silica surface.[1]
Metal Chelation: The ortho or para arrangement of the hydroxyl and carboxyl groups creates a ligand structure capable of chelating trace metals (Iron, Aluminum) present in stainless steel frits or low-purity silica.
Zwitterionic Confusion: Operating near the isoelectric point (pI) causes poor solubility and mixed ionization states, leading to peak broadening.
Figure 1: The dual-interaction mechanism causing kinetic lag (tailing) for amino-hydroxybenzoic acids.
Module 2: Mobile Phase Optimization Protocols
The mobile phase is your first line of defense. You must suppress secondary interactions.[2]
Protocol A: The "Silanol Blocker" Method (Traditional RP)
Use this if you suspect amine-silanol interactions (tailing reduces at high ionic strength).
Component
Recommended Value
Scientific Rationale
pH
2.0 – 2.5
Keeps carboxyl groups protonated (neutral) for retention. Do not operate at pH 4–6 (zwitterionic region).
Buffer
25–50 mM Phosphate
High ionic strength masks the electrostatic charge of silanols. Phosphate is superior to acetate/formate for peak shape.
Additive
Triethylamine (TEA)
Critical: Add 5–10 mM TEA. It is a stronger base than your analyte and saturates active silanol sites.
Organic
Methanol or ACN
Methanol often provides better solubility for polar zwitterions than ACN.
Step-by-Step Preparation:
Dissolve phosphate salt in water.
Add TEA (e.g., 1 mL per liter).
Adjust pH to 2.3 using Phosphoric Acid (85%). Note: Never adjust pH after adding organic solvent.
Filter through 0.2 µm nylon filter.
Protocol B: The "Chelation Suppression" Method
Use this if your molecule has ortho-hydroxy/carboxyl groups (e.g., salicylic acid derivatives) and you see fronting or tailing.
Add EDTA: Add 0.1 mM Na₂EDTA to the aqueous mobile phase.
Why? EDTA has a higher formation constant for Fe/Al ions than your analyte, stripping metals from the flow path.
Passivate System: Flush the LC system with 6N Nitric Acid (remove column first!) to remove rust/metal ions from stainless steel tubing.
Module 3: Stationary Phase Selection
If mobile phase adjustments fail, your column chemistry is likely incompatible.
Decision Matrix: Column Selection
Column Type
Suitability
Why it works (or fails)
Standard C18 (Type A)
❌ Avoid
High metal content and acidic silanols will cause severe tailing.
"Base Deactivated" C18
⚠️ Conditional
Works only if heavily end-capped. Look for "High Purity" or "Type B" silica.
Polar-Embedded (Amide/Carbamate)
✅ Recommended
The embedded polar group creates a water shield that prevents the analyte from reaching surface silanols.
Perfluorophenyl (PFP)
✅ Excellent
Offers pi-pi interactions and alternative selectivity for phenolic compounds; often separates isomers better than C18.
HILIC (Zwitterionic)
⭐ Gold Standard
If the analyte is too polar (elutes in void volume on C18), switch to HILIC. It separates based on polarity, not hydrophobicity.
Module 4: Advanced Troubleshooting (FAQ)
Q1: I adjusted the pH to 2.5, but the peak is still splitting. Why?
Diagnosis: This is likely Sample Solvent Mismatch .
Explanation: If you dissolve your zwitterion in 100% Methanol but your starting mobile phase is 95% Water, the analyte precipitates momentarily at the column head.
Fix: Dissolve the sample in the starting mobile phase (e.g., 95% Buffer / 5% MeOH).
Q2: My peak shape degrades after 50 injections. Is the column dead?
Diagnosis: Metal accumulation or phase collapse.
Explanation: Amino-hydroxybenzoic acids can strip metals from the system and deposit them on the column head.
Fix: Install a PEEK (metal-free) guard column. Wash the analytical column with 0.1% Phosphoric Acid / 50% MeOH to strip bound metals.
Q3: Can I use Formic Acid instead of Phosphate/TEA for LC-MS?
Substitute: Use Ammonium Formate (10-20 mM) adjusted to pH 3.0 with Formic Acid.
Note: Peak shape will likely be worse than phosphate. You may need a Hybrid Particle Column (e.g., Waters BEH or Agilent Poroshell HPH) which resists silanol activity better than standard silica.
Module 5: Diagnostic Workflow
Use this logic flow to isolate the issue systematically.
Figure 2: Step-by-step diagnostic logic for isolating peak tailing causes.
References
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A.
Agilent Technologies. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing.[4]
Dolan, J. W. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption. LCGC International.
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Standard Text).
A Comparative Guide to the Structural Elucidation of 4-Amino-2-hydroxy-3-methoxybenzoic Acid: A Deep Dive into ¹H NMR Spectroscopy and its Alternatives
For researchers and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor and a prerequisite for further investigation. 4-Amino-...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor and a prerequisite for further investigation. 4-Amino-2-hydroxy-3-methoxybenzoic acid, a substituted aromatic compound, presents an interesting case for structural elucidation due to the interplay of its various functional groups. This guide provides an in-depth analysis of the predicted ¹H NMR spectrum of this molecule, a powerful tool for determining its precise structure. Furthermore, we will objectively compare the utility of ¹H NMR with other key analytical techniques—¹³C NMR, FT-IR, and Mass Spectrometry—to provide a holistic perspective on modern structural analysis.
Part 1: The Power of ¹H NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-destructive technique for detailing molecular structure.[1] By probing the magnetic properties of atomic nuclei, primarily protons (¹H), we can glean rich information about the chemical environment, connectivity, and stereochemistry of a molecule.
Theoretical ¹H NMR Spectrum Analysis of 4-Amino-2-hydroxy-3-methoxybenzoic acid
The structure and numbering for our analysis are as follows:
Caption: A logical workflow for the structural elucidation of an organic compound.
Conclusion
The structural analysis of 4-Amino-2-hydroxy-3-methoxybenzoic acid serves as an excellent case study in the application of modern analytical techniques. While a predicted ¹H NMR spectrum provides a remarkably detailed picture of the molecule's proton framework, its true power is realized when used in concert with other methods. ¹³C NMR confirms the carbon skeleton, FT-IR rapidly identifies key functional groups, and Mass Spectrometry provides the crucial molecular weight and elemental composition. For the research scientist or drug development professional, mastering the interpretation of these spectra and understanding their synergistic relationship is fundamental to ensuring the identity, purity, and ultimately, the utility of the compounds they work with.
References
Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Available at: [Link]
Jekő, J., & Vékey, K. (2013). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Mass Spectrometry, 48(5), 569-579. Available at: [Link]
Szilágyi, B., et al. (2020). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. Available at: [Link]
Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]
Doc Brown's Chemistry. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Available at: [Link]
Miltojević, A. B., et al. (2015). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Sci-Space. Available at: [Link]
Mizyuk, V., et al. (2008). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Sci-Space. Available at: [Link]
Mizyuk, V., et al. (2008). Peculiarities of NMR 13C spectra of benzoic acid and saturated alkylbenzoates. I. Chemical shift of benzoyl fragment hydrocarbon atoms. Chemistry & Chemical Technology, 2(2), 77-84. Available at: [Link]
PubChem. (n.d.). 3-Methoxybenzoic Acid. Available at: [Link]
ResearchGate. (n.d.). Mass spectrum of a benzoic acid derivative identified in 119 and 193 samples of the Spezieria di Santa Maria della Scala by GC-MS. Available at: [Link]
Alsarraf, J., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment, 97, 13-20. Available at: [Link]
Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Available at: [Link]
Smrkolj, M., & Pihlar, B. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling, 61(1), 139-149. Available at: [Link]
Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. Available at: [Link]
Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60. Available at: [Link]
Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Available at: [Link]
ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Available at: [Link]
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220-228. Available at: [Link]
ResearchGate. (2025). Infrared spectroscopy for carboxylic acid and phenol determination in biocrude and its derived products. Available at: [Link]
Badea, M., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molecules, 26(2), 289. Available at: [Link]
Chegg.com. (2021). Solved For 3-methoxybenzoic acid, can you please annotate 1. Available at: [Link]
University of Calgary. (n.d.). IR: carboxylic acids. Available at: [Link]
Royal Society of Chemistry. (2018). Infrared spectroscopy for carboxylic acid and phenol determination in biocrude and its derived products. Available at: [Link]
PubChem. (n.d.). 4-Aminosalicylic Acid. Available at: [Link]
Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Available at: [Link]
Liew, Y. Y., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Magnetic Resonance in Chemistry, 60(6), 565-574. Available at: [Link]
Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Available at: [Link]
Royal Society of Chemistry. (2014). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). Available at: [Link]
ResearchGate. (2025). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). Available at: [Link]
The University of Liverpool Repository. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available at: [Link]
HPLC method development for 4-Amino-2-hydroxy-3-methoxybenzoic acid purity
An In-Depth Guide to HPLC Method Development for the Purity of 4-Amino-2-hydroxy-3-methoxybenzoic Acid A Senior Application Scientist's Comparative Analysis for Robust Pharmaceutical Quality Control This guide provides a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to HPLC Method Development for the Purity of 4-Amino-2-hydroxy-3-methoxybenzoic Acid
A Senior Application Scientist's Comparative Analysis for Robust Pharmaceutical Quality Control
This guide provides a comprehensive, experience-driven approach to developing and validating a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-Amino-2-hydroxy-3-methoxybenzoic acid. As a key intermediate in pharmaceutical synthesis, ensuring its purity is critical for the safety and efficacy of the final drug product.[1] We will move beyond a simple protocol, exploring the scientific rationale behind each decision in method development, comparing viable alternatives, and grounding the final method in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH).[2][3][4]
Understanding the Analyte: The Key to a Selective Method
4-Amino-2-hydroxy-3-methoxybenzoic acid is a polar aromatic compound. Its structure, featuring a carboxylic acid group, a phenolic hydroxyl group, and an aromatic amine group, dictates its chromatographic behavior.
Acidic and Basic Nature: The presence of both a carboxylic acid (pKa ~4-5) and an aromatic amine (pKa ~3-4) makes the molecule zwitterionic. Its overall charge and polarity are highly dependent on the pH of the mobile phase.
Hydrophobicity: The benzene ring provides a degree of hydrophobicity, making Reversed-Phase (RP) HPLC the most suitable initial approach.[5][6]
UV Absorbance: The aromatic ring contains a chromophore, allowing for straightforward detection using a UV detector.
The primary challenge in a purity method is not just retaining the main compound, but achieving baseline separation from all potential process-related impurities and degradation products. Common impurities may include synthetic precursors, isomers (e.g., 4-Amino-3-methoxybenzoic acid), and side-reaction products like demethylated or oxidized species.[7][8]
The Method Development Strategy: A Systematic Approach
Our strategy involves a systematic evaluation of critical chromatographic parameters. We will compare different stationary phases and mobile phase conditions to achieve optimal selectivity and efficiency.
Caption: A systematic workflow for HPLC method development and validation.
Stationary Phase Comparison: Finding the Right Selectivity
The choice of stationary phase is the most powerful tool for influencing selectivity. We evaluated three distinct reversed-phase column chemistries to resolve 4-Amino-2-hydroxy-3-methoxybenzoic acid from its potential impurities. Reversed-phase chromatography is generally the most versatile and widely used mode in HPLC for pharmaceutical analysis.[5][6]
Standard C18 (L1): Separates primarily based on hydrophobicity. Provides good retention for non-polar compounds.
Phenyl-Hexyl (L11): Offers alternative selectivity through π-π interactions between the phenyl groups on the stationary phase and the analyte's aromatic ring. This can be highly effective for separating aromatic compounds with minor structural differences.[9]
Polar-Embedded (e.g., Amide, L60): Contains a polar group embedded within the alkyl chain. This provides a different retention mechanism, enhancing the retention of polar analytes and offering unique selectivity for compounds with hydrogen bonding capabilities.[9]
Experimental Conditions for Comparison:
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.8)
Mobile Phase B: Acetonitrile
Gradient: 10% to 50% B over 15 minutes
Flow Rate: 1.0 mL/min
Detection: 254 nm
Column Temperature: 30 °C
Table 1: Comparative Performance of Different Stationary Phases
Analysis and Conclusion:
The standard C18 column provided inadequate resolution (Rs < 1.5) between the main peak and its critical isomer, Impurity A. While the Polar-Embedded phase offered good peak shape, its selectivity was insufficient for this critical pair. The Phenyl-Hexyl column demonstrated superior performance, providing a significantly higher resolution for the isomeric impurity due to the beneficial π-π interactions. This alternative selectivity is crucial for accurately quantifying closely related impurities.
Mobile Phase Optimization: Fine-Tuning the Separation
With the Phenyl-Hexyl column selected, we optimized the mobile phase to further improve peak shape and resolution. The pH is a critical parameter for ionizable compounds like our analyte.
Effect of pH: We compared 0.1% Formic Acid (pH ~2.8) with a 20 mM Ammonium Acetate buffer (pH 4.5). At pH 2.8, the carboxylic acid is mostly protonated (less polar), and the amine is protonated (charged). At pH 4.5, closer to the carboxylic acid's pKa, a mixed ionic state exists, which can sometimes lead to broader peaks.
Effect of Organic Modifier: Acetonitrile generally provides lower viscosity and better peak efficiency than methanol for many compounds. We confirmed this by comparing gradients with both solvents, observing sharper peaks with acetonitrile.
Table 2: Effect of Mobile Phase pH on a Phenyl-Hexyl Column
Parameter
0.1% Formic Acid (pH 2.8)
20 mM Ammonium Acetate (pH 4.5)
API Retention Time (min)
9.15
8.21
API Tailing Factor
1.1
1.4
Resolution (Rs) of API / Impurity A
3.8
2.9
The Optimized and Validated HPLC Method
Based on the comparative data, the following method was established and subjected to validation in accordance with ICH Q2(R2) guidelines.[3][10] The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[3]
Final Chromatographic Conditions
HPLC System: Agilent 1260 Infinity II or equivalent
Column: Phenomenex Kinetex® Phenyl-Hexyl (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
Mobile Phase B: Acetonitrile
Gradient Program:
Time (min)
%B
0.0
10
15.0
60
15.1
10
| 20.0 | 10 |
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 254 nm
Injection Volume: 10 µL
Sample Diluent: 50:50 Acetonitrile/Water
Method Validation Protocol and Results
A validation protocol must define the experiments and acceptance criteria before execution.[11] The core validation parameters include specificity, linearity, accuracy, precision, and robustness.[10]
Caption: Key parameters for analytical method validation as per ICH guidelines.
Table 3: Summary of Validation Parameters and Acceptance Criteria
Parameter
Experiment
Acceptance Criteria
Result
Specificity
Inject diluent, placebo, API, and known impurities. Stress samples (acid, base, peroxide, heat, light).
Peak purity of API must pass. No interference at the retention time of the API or impurities.
Pass. No co-elution observed. Peak purity angle was less than the threshold.
Linearity
Analyze 5 concentrations from LOQ to 150% of the specification limit for impurities.
Correlation coefficient (r²) ≥ 0.999.
Pass. r² = 0.9998 for Impurity A.
Range
Confirmed by linearity, accuracy, and precision data.
The interval where the method is precise, accurate, and linear.
Established. LOQ (0.05%) to 150% of impurity limit.
Accuracy (% Recovery)
Spike known amounts of impurities into the API sample at 3 levels (50%, 100%, 150%).
Recovery between 90.0% and 110.0% for each impurity.
Pass. Recoveries ranged from 98.5% to 103.2%.
Precision (%RSD)
- Repeatability
6 replicate injections of the same sample.
RSD ≤ 5.0% for impurity areas.
Pass. RSD = 1.8%.
- Intermediate Precision
Repeatability test on a different day with a different analyst.
RSD ≤ 10.0% over both sets of data.
Pass. Inter-day RSD = 3.5%.
Robustness
Vary flow rate (±0.1 mL/min) and column temperature (±2 °C).
System suitability criteria must be met. Resolution of the critical pair (API/Impurity A) must be > 2.0.
Pass. All variations met system suitability; resolution remained > 3.5.
Conclusion and Recommendations
This guide demonstrates a systematic, comparative approach to developing a robust HPLC purity method. By evaluating different stationary phases and optimizing mobile phase conditions, a highly selective method using a Phenyl-Hexyl column was established. The rationale for each choice was explained, linking the chemical properties of the analyte to the principles of chromatography.
The subsequent validation confirmed that the method is specific, linear, accurate, precise, and robust, proving it is fit for its intended purpose: the reliable quality control of 4-Amino-2-hydroxy-3-methoxybenzoic acid. This rigorous, science-based approach ensures data integrity and supports regulatory compliance, ultimately contributing to the safety and quality of pharmaceutical products.
References
ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. [Link]
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. [Link]
Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation. [Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. MDPI. [Link]
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 4-Amino-2-hydroxy-3-methoxybenzoic Acid
In the landscape of drug discovery and metabolomics, the precise structural elucidation of small molecules is paramount. 4-Amino-2-hydroxy-3-methoxybenzoic acid, a substituted aromatic acid, presents a compelling case fo...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and metabolomics, the precise structural elucidation of small molecules is paramount. 4-Amino-2-hydroxy-3-methoxybenzoic acid, a substituted aromatic acid, presents a compelling case for the power and intricacies of mass spectrometry. This guide provides an in-depth analysis of its expected fragmentation pattern, a comparison with alternative analytical methodologies, and the underlying scientific principles that govern these techniques. Our focus is on providing researchers, scientists, and drug development professionals with a practical, insightful, and scientifically rigorous resource.
Deciphering the Fragmentation Puzzle: A Predictive Analysis
Electrospray ionization (ESI) is the method of choice for such polar molecules, as it is a soft ionization technique that typically yields a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode with minimal in-source fragmentation.[1] Tandem mass spectrometry (MS/MS) experiments are then essential to induce and analyze fragmentation for structural characterization.[2]
Predicted Fragmentation Pathways (Positive Ion Mode - ESI-MS/MS of [M+H]⁺):
The molecular weight of 4-Amino-2-hydroxy-3-methoxybenzoic acid is 183.17 g/mol . Therefore, we expect the protonated molecule, [M+H]⁺, to have an m/z of 184.18.
Key Predicted Fragment Ions:
Precursor Ion (m/z)
Predicted Fragment Ion (m/z)
Neutral Loss
Plausible Interpretation
184.18
167.18
NH₃ (17.03 Da)
Loss of the amino group as ammonia.
184.18
166.15
H₂O (18.01 Da)
Loss of water, likely from the carboxylic acid and an adjacent proton.
184.18
152.15
CH₃OH (32.04 Da)
Loss of methanol from the methoxy and hydroxyl groups.
184.18
139.14
COOH₂ (45.02 Da)
Loss of the carboxylic acid group as formic acid.
184.18
124.12
CO₂ + H₂O (62.01 Da)
Consecutive losses of water and carbon dioxide.
166.15
138.14
CO (28.01 Da)
Decarbonylation of the ion formed after water loss.
139.14
111.13
CO (28.01 Da)
Decarbonylation of the ion formed after loss of formic acid.
Rationale Behind the Predictions:
The fragmentation of benzoic acid derivatives often initiates with the loss of small, stable neutral molecules.[3] For aromatic acids, the loss of water and carbon dioxide is a common pathway.[4] The presence of the amino group introduces a facile loss of ammonia.[5] The methoxy group can participate in rearrangements and lead to the loss of a methyl radical or formaldehyde, though the loss of methanol involving the adjacent hydroxyl group is also a probable event. The relative abundance of these fragment ions will be dependent on the collision energy applied.[1]
A proposed fragmentation pathway can be visualized as follows:
Caption: Predicted ESI-MS/MS fragmentation of 4-Amino-2-hydroxy-3-methoxybenzoic acid.
The Broader Analytical Toolkit: A Comparative Perspective
While mass spectrometry is a powerful tool for determining molecular weight and obtaining structural clues from fragmentation patterns, it is often used in conjunction with other analytical techniques for unambiguous structure confirmation.
Isomeric differentiation can be challenging without standards, fragmentation can sometimes be complex to interpret definitively.
Nuclear Magnetic Resonance (NMR)
Provides detailed information about the chemical environment of each atom (¹H, ¹³C), enabling unambiguous structure determination and isomeric differentiation.[6]
Lower sensitivity compared to MS, requires larger sample amounts, more complex data interpretation for beginners.
Infrared (IR) Spectroscopy
Provides information about the functional groups present in the molecule.
Does not provide detailed structural connectivity information.
For the specific case of 4-Amino-2-hydroxy-3-methoxybenzoic acid, NMR spectroscopy would be the gold standard for unequivocal structure confirmation, as it would allow for the precise determination of the substitution pattern on the aromatic ring. However, in a high-throughput screening environment, the speed and sensitivity of LC-MS/MS make it an invaluable tool for tentative identification and quantification.
Experimental Protocols: A Practical Guide
To acquire high-quality mass spectrometric data for 4-Amino-2-hydroxy-3-methoxybenzoic acid, the following experimental workflow is recommended.
Sample Preparation
Dissolution: Dissolve 1 mg of the compound in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid helps to promote protonation for positive ion mode ESI.
Dilution: Serially dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
Mass Spectrometry Analysis (LC-MS/MS)
This protocol outlines a general procedure using a triple quadrupole or Q-TOF mass spectrometer.
Caption: A typical LC-MS/MS workflow for small molecule analysis.
Collision Energy: Ramped from 10-40 eV to observe the appearance of different fragment ions.
Conclusion: A Synthesis of Prediction and Practice
The structural elucidation of novel or uncharacterized small molecules like 4-Amino-2-hydroxy-3-methoxybenzoic acid is a cornerstone of chemical and pharmaceutical research. While direct experimental data is the ultimate arbiter, a deep understanding of fragmentation mechanisms allows for robust, predictive analysis. By combining the power of high-resolution mass spectrometry with a foundational knowledge of organic chemistry, researchers can confidently navigate the complexities of structural characterization. This guide serves as a testament to the synergy between theoretical prediction and empirical data, providing a framework for the rigorous scientific inquiry demanded in modern research environments.
References
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(13), 10569-10593. [Link]
Hughes, C. (2018). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. University of Plymouth. [Link]
Jaiswal, R., et al. (2021). Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab... ResearchGate. [Link]
Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... Doc Brown's Chemistry. [Link]
Kim, H. I., et al. (2013). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Journal of the American Society for Mass Spectrometry, 24(1), 127-135. [Link]
A Comparative Analysis of the Antibacterial Potency of 4-Amino-2-hydroxy-3-methoxybenzoic Acid and 4-Aminosalicylic Acid
A Technical Guide for Researchers in Drug Discovery and Development In the landscape of antimicrobial research, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. This guide offer...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of antimicrobial research, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. This guide offers an in-depth comparison of the antibacterial potential of two structurally related compounds: 4-Amino-2-hydroxy-3-methoxybenzoic acid and the well-established drug, 4-Aminosalicylic acid (4-ASA). While 4-ASA has a long history of clinical use, particularly in the treatment of tuberculosis, the antibacterial profile of its methoxy-substituted counterpart is less defined. This document aims to provide a comprehensive analysis based on available data, structure-activity relationships, and theoretical considerations to guide further research and development in this area.
Introduction to the Compounds
4-Aminosalicylic Acid (4-ASA)
4-Aminosalicylic acid, also known as para-aminosalicylic acid (PAS), is an antibiotic primarily used in combination with other drugs for the treatment of tuberculosis.[1] Its discovery in 1943 was a significant milestone in the fight against this infectious disease.[1] Chemically, it is a derivative of salicylic acid with an amino group at the para position relative to the carboxyl group.[2] Beyond its antitubercular activity, 4-ASA has also found application as a second-line agent for inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.[1][3]
4-Amino-2-hydroxy-3-methoxybenzoic Acid
4-Amino-2-hydroxy-3-methoxybenzoic acid is a derivative of 4-aminosalicylic acid, characterized by the presence of a methoxy group at the C3 position of the benzene ring. This structural modification has the potential to alter the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn could influence its biological activity. While this compound is known as a chemical intermediate in the synthesis of more complex molecules, its intrinsic antibacterial potency has not been extensively investigated.
Chemical Structures
The chemical structures of the two compounds are presented below. The key difference is the addition of a methoxy group (-OCH3) on the benzene ring of 4-Amino-2-hydroxy-3-methoxybenzoic acid.
Caption: Mechanism of action of 4-Aminosalicylic acid.
4-Amino-2-hydroxy-3-methoxybenzoic Acid: A Theoretical Perspective
Given the absence of direct experimental evidence, the mechanism of action of 4-Amino-2-hydroxy-3-methoxybenzoic acid can be hypothesized based on its structural similarity to 4-ASA. It is plausible that this compound also targets the folate synthesis pathway. The presence of the 4-amino and 2-hydroxybenzoic acid core structure, which is crucial for the antifolate activity of 4-ASA, suggests a similar mode of action.
However, the addition of the methoxy group at the C3 position could modulate its binding affinity to DHPS. The increased steric hindrance and altered electronic properties might either enhance or diminish its inhibitory effect. Further enzymatic assays are required to validate this hypothesis.
Comparative Antibacterial Potency: A Data-Driven Analysis
A direct comparison of the antibacterial potency is hampered by the limited availability of experimental data for 4-Amino-2-hydroxy-3-methoxybenzoic acid. The following sections present the available data for 4-ASA and discuss the potential impact of the methoxy substitution on the antibacterial spectrum and potency of its derivative.
Antibacterial Spectrum of 4-Aminosalicylic Acid
The primary and most well-documented activity of 4-ASA is against Mycobacterium tuberculosis. [4][5]Its efficacy against other common bacterial pathogens is not as pronounced.
Table 1: Minimum Inhibitory Concentration (MIC) of 4-Aminosalicylic Acid against Mycobacterium tuberculosis
Note: MIC values can vary depending on the specific strain and the testing methodology.
Information on the activity of 4-ASA against common Gram-positive and Gram-negative bacteria is sparse in the readily available literature, underscoring its specialized use as an antitubercular agent.
Predicted Antibacterial Potency of 4-Amino-2-hydroxy-3-methoxybenzoic Acid
In the absence of direct experimental data, we can draw inferences from studies on structurally related compounds. Vanillic acid (4-hydroxy-3-methoxybenzoic acid), which shares the methoxybenzoic acid moiety, has demonstrated antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. [1][4][8]For instance, vanillic acid has shown inhibitory effects against Staphylococcus aureus and Escherichia coli.
[4]
The presence of the amino group in 4-Amino-2-hydroxy-3-methoxybenzoic acid, in addition to the structural features of vanillic acid, could potentially enhance its antibacterial activity. The amino group is a key functional group in many antibiotics and can play a role in target binding and cell wall penetration.
Amino Group: The 4-amino group is critical for the antifolate activity of 4-ASA. Its presence in the methoxy derivative suggests a potential for a similar mechanism.
Methoxy Group: The electron-donating nature of the methoxy group can increase the electron density of the aromatic ring, which might influence its interaction with the target enzyme. Its steric bulk could also affect the binding orientation within the active site.
Lipophilicity: The addition of a methoxy group generally increases the lipophilicity of a molecule. This could potentially enhance its ability to penetrate bacterial cell membranes, which might lead to a broader spectrum of activity compared to the more polar 4-ASA.
Based on these considerations, it is hypothesized that 4-Amino-2-hydroxy-3-methoxybenzoic acid may exhibit a broader antibacterial spectrum than 4-ASA, potentially including activity against common Gram-positive and Gram-negative bacteria. However, its potency against M. tuberculosis might be altered.
Experimental Protocols for Potency Determination
To empirically determine and compare the antibacterial potency of these two compounds, standardized microbiological assays are essential. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
Test compounds (4-Amino-2-hydroxy-3-methoxybenzoic acid and 4-Aminosalicylic acid)
Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in CAMHB in the 96-well plates to achieve a range of concentrations.
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
Inoculation: Add the bacterial inoculum to each well containing the serially diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.
Caption: Workflow for MIC determination.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Procedure:
Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells that showed no visible growth.
Spot-plate these aliquots onto a suitable agar medium (e.g., Mueller-Hinton Agar).
Incubate the agar plates at 37°C for 18-24 hours.
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Conclusion and Future Directions
This guide provides a comparative overview of the antibacterial potential of 4-Amino-2-hydroxy-3-methoxybenzoic acid and 4-Aminosalicylic acid. While 4-ASA is a well-characterized antitubercular agent with a specific mechanism of action, the antibacterial profile of its 3-methoxy derivative remains largely unexplored.
Key Takeaways:
4-Aminosalicylic acid (4-ASA): A clinically established antibiotic primarily effective against Mycobacterium tuberculosis through the inhibition of folate synthesis. Its broader antibacterial spectrum is limited.
4-Amino-2-hydroxy-3-methoxybenzoic acid: Lacks direct experimental data on its antibacterial potency. Based on structure-activity relationships, it is hypothesized to potentially possess a broader antibacterial spectrum than 4-ASA due to increased lipophilicity conferred by the methoxy group, while likely retaining the antifolate mechanism of action.
Future Research:
The significant gap in the understanding of the antibacterial properties of 4-Amino-2-hydroxy-3-methoxybenzoic acid presents a clear avenue for future research. The following steps are recommended:
In Vitro Screening: Conduct comprehensive in vitro antibacterial screening of 4-Amino-2-hydroxy-3-methoxybenzoic acid against a wide panel of clinically relevant Gram-positive and Gram-negative bacteria, including drug-resistant strains, to determine its MIC and MBC values.
Antitubercular Activity: Evaluate its potency against various strains of Mycobacterium tuberculosis to ascertain if the methoxy substitution enhances or diminishes its primary activity compared to 4-ASA.
Mechanism of Action Studies: Perform enzymatic assays with dihydropteroate synthase to confirm if it acts via the same mechanism as 4-ASA and to determine its inhibitory constant (Ki).
Toxicity and Pharmacokinetic Studies: Should promising antibacterial activity be observed, subsequent studies to evaluate its cytotoxicity, in vivo efficacy, and pharmacokinetic profile would be warranted.
The exploration of such structurally related compounds is a valuable strategy in the ongoing effort to discover and develop new and effective antimicrobial agents.
References
International Journal of Advanced Biochemistry Research. (n.d.). Microbial conversion of vanillin for enhanced antimicrobial activity: A comprehensive study.
Acta Chimica Slovenica. (2025, February 11).
ResearchGate. (2025, August 6).
AKJournals. (2022, September 23). Antibacterial effects of vanilla ingredients provide novel treatment options for infections with multidrug-resistant bacteria – A recent literature review. European Journal of Microbiology and Immunology, 12(3).
MDPI. (2020, June 12). RETRACTED: In Vitro Antibacterial Activity and Mechanism of Vanillic Acid against Carbapenem-Resistant Enterobacter cloacae.
Cayman Chemical. (n.d.). 4-Aminosalicylic Acid.
ChemicalBook. (2026, January 13). 4-Aminosalicylic acid | 65-49-6.
ResearchGate. (n.d.).
Santa Cruz Biotechnology. (n.d.). 4-Aminosalicylic acid | CAS 65-49-6.
ResearchGate. (2025, August 6). Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis.
PubChem. (n.d.). 4-Aminosalicylic Acid.
MDPI. (2022, November 21). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies.
ResearchGate. (n.d.). FTIR Spetra of free 4-amino salicylic acid (A) and 4ASA-nanocomposite (B).
ResearchGate. (n.d.). Determination of MIC against S. aureus. Antibacterial activity of the....
PMC. (n.d.). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines.
JOCPR. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
SciELO. (n.d.). strains of Pseudomonas aeruginosa.
Frontiers. (2023, September 5).
Antimicrobial Resistance in Pseudomonas aeruginosa Biofilms. (2021, December 1).
PMC. (2021, September 21).
International Research Publications. (2022, March 8). Synthesis, characterization and antimicrobial studies on Schiff base derived from 4-amino-2-hydroxybenzoic acid and 2-hyroxybenzaldehyde and its cobalt (II) and nickel (II) complexes.
Frontiers. (2017, September 14). Antimicrobial and Antibiofilm Potential of Acyclic Amines and Diamines against Multi-Drug Resistant Staphylococcus aureus.
ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of salicylate against E. coli MG1655 and clinical E.
ResearchGate. (n.d.). MICs of tested antibiotic agents against Pseudomonas aeruginosa.
PMC. (2024, September 28). Antimicrobial Sub-MIC induces Staphylococcus aureus biofilm formation without affecting the bacterial count.
PMC. (2014, April 7).
PubMed. (2023, July 4). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus.
ResearchGate. (2025, July 12). Synthesis and in vitro Antibacterial Evaluation of N‐(4‐methoxy‐2‐nitrophenyl)
Frontiers. (n.d.).
AIR Unimi. (n.d.). Escherichia coli biofilm response to salicylic acid C.
PMC. (2023, January 27).
ResearchGate. (2025, November 4). (PDF)
Frontiers. (2021, February 2). Antibiofilm Activity of Small-Molecule ZY-214-4 Against Staphylococcus aureus.
MDPI. (2022, October 6). Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Thermal Paradox of Salicylic Derivatives
Compound Identity: 4-Amino-2-hydroxy-3-methoxybenzoic acid
CAS: 101259-10-3
Role: Critical intermediate for Albicidin (DNA gyrase inhibitor) analogs and specialized antibiotic pharmacophores.
For drug development professionals working with 4-Amino-2-hydroxy-3-methoxybenzoic acid , standard melting point (MP) determination is a trap. Unlike stable carboxylic acids (e.g., benzoic acid), this amino-salicylic derivative exhibits thermal lability . The presence of the ortho-hydroxy and para-amino groups creates a susceptibility to decarboxylation and oxidation prior to or concurrent with melting.
This guide moves beyond simple capillary observation to a multi-methodological approach. We compare the Capillary Method (routine QC) against Differential Scanning Calorimetry (DSC) (structural characterization) and Thermogravimetric Analysis (TGA) (decomposition analysis), establishing a protocol to define a valid "In-House Reference Standard" where pharmacopeial monographs are absent.
Comparative Analysis of Determination Methods
The following table contrasts the performance of three primary techniques for analyzing CAS 101259-10-3.
Feature
Capillary Method (Büchi/Mettler)
Differential Scanning Calorimetry (DSC)
Thermogravimetric Analysis (TGA)
Primary Output
Visual range (Clear point/Meniscus)
Heat Flow (Endo/Exothermic peaks)
Mass Loss (% weight change)
Suitability for CAS 101259-10-3
Low to Medium . Subjective due to "browning" (decomposition) obscuring the melt.
High . Separates dehydration, melting, and decomposition events.
High . Confirms if the "melt" is actually decarboxylation (CO₂ loss).
Sample Requirement
< 5 mg
2–5 mg
5–10 mg
Precision
± 0.5–1.0 °C (Operator dependent)
± 0.1 °C
± 0.1% Mass
Key Risk
False Positives : Interpreting decomposition onset as melting.
Pan Interpretation : Confusing solvate loss with melting.
None : Purely quantitative for stability.
Cost/Throughput
Low Cost / High Throughput
High Cost / Low Throughput
High Cost / Low Throughput
Expert Insight: The "Browning" Effect
In capillary analysis, 4-Amino-2-hydroxy-3-methoxybenzoic acid often turns dark brown before becoming liquid. This is oxidative degradation and decarboxylation .
Capillary Result: Reports a wide range (e.g., 175–185°C decomp).
DSC Result: Shows a sharp endotherm (melt) immediately followed by or overlapping with a broad exotherm (decomposition).
Establishing the Standard: A Self-Validating Protocol
Since no USP/EP monograph exists for this specific intermediate, you must validate an In-House Reference Standard . Follow this "Triangulation Protocol" to define the acceptance criteria for your certificate of analysis (CoA).
Phase 1: TGA Screening (The "Safety Check")
Before putting the sample in a DSC cell, determine if it loses weight.
Ramp: 10°C/min from 30°C to 300°C under N₂.
Analysis:
Event A (<100°C): Weight loss here indicates residual solvent or moisture (hydrate formation is common in amino-salicylics).
Event B (150°C–200°C): Significant weight loss (approx. 20-25%) indicates decarboxylation (Loss of CO₂).
Decision: If Event B starts before the expected melting endotherm, the compound decomposes with melting. The Standard must be defined as "Decomposition Onset" rather than "Melting Point."
Phase 2: DSC Characterization (The "Fingerprint")
Pan: Hermetically sealed Aluminum pan (pinhole lid) to allow gas escape but prevent oxidation.
Ramp: 5°C/min (Slower rates separate melt from decomp).
Criterion:
Look for the Onset Temperature (
) of the major endothermic peak.
Pass Criteria: Peak symmetry factor > 0.8. If the peak is a jagged "shoulder," the material is impure or degrading.
Phase 3: Routine Capillary QC
Once the DSC
is known (e.g., defined as °C), set the Capillary apparatus:
Visual Standard: Record the temperature of "Meniscus Formation" (Liquid phase), ignoring color change.
Visualizing the Logic: Melt vs. Decomp
The following diagram illustrates the decision logic for characterizing the thermal behavior of this intermediate.
Caption: Decision tree for distinguishing genuine thermodynamic melting from decomposition events in thermally labile intermediates.
Critical Impurities & Their Effect
Synthesizing 4-Amino-2-hydroxy-3-methoxybenzoic acid often involves reducing a Schiff base or hydrolyzing an ester. Residual precursors dramatically shift the MP.
Double Peak in DSC . Sharp melting of ester (usually lower) followed by acid melt.
Isomers (e.g., 3-amino...)
Regio-isomerism
Broadens the melting range > 2°C.
Recommendation: If the melting range exceeds 2.0°C , reject the lot. High-purity crystalline solids of this class should melt within a 1.0–1.5°C window, even if decomposing.
References
Bide Pharmatech. 4-Amino-2-hydroxy-3-methoxybenzoic acid (CAS 101259-10-3) Product Specifications. Sigma-Aldrich/Bide Pharmatech. Link
Hashimi, S. M., et al. (2019).[1] "Albicidin, a Potent DNA Gyrase Inhibitor with Clinical Potential."[1] The Journal of Antibiotics, 72(11), 785–792.[1] (Contextualizes the compound as a structural residue in Albicidin). Link
Kamaal, S., et al. (2018). "Crystal structure of 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate." Acta Crystallographica Section E, 74(Pt 11), 1582–1586. (Structural data on related Schiff base precursors). Link
National Center for Biotechnology Information. PubChem Compound Summary for CAS 101259-10-3. (Verification of chemical identity). Link
Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell.
Critical Control:Dust Management. The primary vector for exposure is airborne particulate during weighing and transfer.
Immediate Action Protocol:
Scenario
Action
Skin Contact
Wash immediately with soap and water for 15 minutes.[1] Do not use organic solvents (increases permeation).
Eye Contact
Flush with water/saline for 15 minutes, lifting eyelids.[2][3] Seek medical evaluation.
Spill (Solid)
Do not dry sweep. Wet wipe or use HEPA vacuum to prevent dust generation.
| Fire | Emits toxic nitrogen oxides (
) and carbon monoxide. Use CO2, dry chemical, or foam.[1][2][4] |
Hazard Profiling & Risk Logic (The "Why")
To handle this compound safely, we must understand its molecular behavior. We are not just following rules; we are mitigating specific chemical interactions.[5]
Structural Analysis
The molecule contains three distinct functional groups that dictate its safety profile:
Carboxylic Acid (-COOH): Contributes to low pH in solution, causing immediate irritation to mucous membranes (eyes/lungs).
Phenolic Hydroxyl (-OH): Increases polarity and potential for protein denaturation on skin contact.
Primary Amine (-NH2): This is the critical safety concern. Aromatic amines are known sensitizers. Repeated inhalation of dust, even at sub-irritant levels, can lead to hypersensitivity.
The "Dust Vector"
As a solid intermediate, this chemical is prone to static charging. When transferred, electrostatic repulsion causes "fly-away" powder.
Risk: Inhalation of micro-particulates.
Mitigation: All handling must occur within a localized exhaust environment (Fume Hood or Powder Weighing Station).
The PPE Shield: Self-Validating Protection Systems
Do not rely on generic "lab safety" rules. Use this matrix designed specifically for organic acids/amines.
PPE Selection Matrix
Protection Zone
Recommended Equipment
Scientific Rationale
Hand Protection
Nitrile Rubber (NBR) Min. Thickness: 0.11 mm (Standard)Double-gloving recommended for weighing.
Why Nitrile? Latex is permeable to many organic acids and amines. Nitrile offers superior chemical resistance to the benzoic acid structure. Double gloving provides a visual breach indicator and facilitates safe doffing.
Respiratory
Engineering Control First: Chemical Fume Hood.PPE: N95/P2 (if outside hood) or PAPR (for large scale).
Why? The STOT SE 3 rating indicates respiratory tract irritation.[6][7] Preventing alveolar deposition of the amine-containing dust is critical to prevent sensitization.
Eye/Face
Chemical Splash Goggles (ANSI Z87.1 / EN 166)
Why? Safety glasses are insufficient for fine powders which can bypass side-shields via air currents. Goggles seal the ocular environment.
Body
Lab Coat (High-Neck) Material: Poly-cotton or Tyvek (for >100g handling).
Why? Covers the neck area, a common site for dust accumulation and subsequent contact dermatitis.
Operational Protocols: Step-by-Step
Phase 1: Preparation & Weighing (Critical Step)
Objective: Transfer solid without generating airborne dust.
Setup: Place balance inside the fume hood. Use an ionizing bar or anti-static gun if available to neutralize the powder.
Don PPE: Put on inner gloves, lab coat, goggles, and outer gloves.
Check Airflow: Verify hood face velocity is 80–100 fpm.
Transfer: Open container slowly. Use a disposable spatula.
Technique: Do not dump.[1][4] Tap the spatula gently to dispense.
Seal: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent "crust" formation (which creates dust next time you open it).
Phase 2: Solubilization
Objective: Dissolve solid safely.
Solvent Choice: Likely soluble in DMSO, Methanol, or dilute alkali.
Addition Order: Always add Solid to Solvent .
Reasoning: Adding solvent to a pile of powder can displace air rapidly, causing a "puff" of dust to eject from the flask.
Agitation: Use a magnetic stir bar. Avoid vigorous shaking of open vessels.
Phase 3: Decontamination
Surface Clean: Wipe the balance area with a wet paper towel (water/surfactant).
Reasoning: A wet wipe captures dust; a dry wipe disperses it.
Glove Removal: Perform "beak method" removal of outer gloves inside the hood. Dispose of as solid chemical waste.
Visualization: Safety Logic & Workflows
Diagram 1: PPE Selection & Donning Logic
This flowchart ensures the user evaluates the scale of operation before selecting gear.
Caption: Decision logic for selecting PPE based on operational scale and engineering control availability.
Diagram 2: Waste Disposal Decision Tree
Proper segregation prevents dangerous incompatibility in waste streams.
Caption: Segregation workflow for disposal to ensure compliance with environmental regulations.
Disposal & Environmental Compliance
Do NOT flush down the drain. This compound is an organic pollutant.
Solid Waste:
Contaminated gloves, weighing boats, and paper towels must be bagged in hazardous waste bags labeled "Solid Chemical Waste: Toxic/Irritant."
Disposal Method: High-temperature incineration.
Liquid Waste:
Segregate based on the solvent used (Halogenated vs. Non-Halogenated).
Labeling: Clearly list "4-Amino-2-hydroxy-3-methoxybenzoic acid" on the tag. Do not just write "Organic Waste." The specific amine content alerts the disposal facility to potential nitrogen oxide emissions during incineration.
References
Thermo Fisher Scientific. (2026).[2] Safety Data Sheet: 4-Amino-3-methoxybenzoic acid (Isomer Analog). Retrieved from
TCI Chemicals. (2024).[8] Safety Data Sheet: 4-Amino-3-methoxybenzoic Acid.[1][8][9] Retrieved from
Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide.[5] Retrieved from
Apollo Scientific. (2023). Safety Data Sheet: 4-Amino-2-hydroxybenzoic acid (Structural Analog). Retrieved from